3-Isoxazolidinecarboxamide, N-(2-nitrophenyl)-2,5-diphenyl-
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Overview
Description
N-(2-Nitrophenyl)-2,5-diphenylisoxazolidine-3-carboxamide is a complex organic compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms This particular compound is characterized by the presence of a nitrophenyl group, two phenyl groups, and a carboxamide group attached to the isoxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenyl)-2,5-diphenylisoxazolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitrobenzaldehyde with diphenylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate then undergoes cyclization with an appropriate reagent, such as hydroxylamine, to form the isoxazolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitrophenyl)-2,5-diphenylisoxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and catalytic hydrogenation are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Nitrophenyl)-2,5-diphenylisoxazolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Nitrophenyl)-2,5-diphenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the isoxazolidine ring can interact with biological macromolecules. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Nitrophenyl)pyrrole-2-carboxaldehyde: Similar in structure but contains a pyrrole ring instead of an isoxazolidine ring.
2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide: Contains a thiophene ring and an amino group instead of the isoxazolidine ring and carboxamide group.
Uniqueness
N-(2-Nitrophenyl)-2,5-diphenylisoxazolidine-3-carboxamide is unique due to its isoxazolidine ring, which imparts specific chemical and biological properties. The presence of both nitrophenyl and diphenyl groups enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
62513-21-7 |
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Molecular Formula |
C22H19N3O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-2,5-diphenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C22H19N3O4/c26-22(23-18-13-7-8-14-19(18)25(27)28)20-15-21(16-9-3-1-4-10-16)29-24(20)17-11-5-2-6-12-17/h1-14,20-21H,15H2,(H,23,26) |
InChI Key |
BQEMGNHWVIVVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON(C1C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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